molecular formula C7H5NO2 B1610112 3-Pyridineacetaldehyde, alpha-oxo- CAS No. 63464-84-6

3-Pyridineacetaldehyde, alpha-oxo-

Cat. No. B1610112
Key on ui cas rn: 63464-84-6
M. Wt: 135.12 g/mol
InChI Key: WWWQVIHKOJBDHJ-UHFFFAOYSA-N
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Patent
US09249130B2

Procedure details

3-Pyridylglyoxal (5.0 g, crude) was prepared from selenium dioxide (6.82 g, 61.4 mmol) and 3-acetyl pyridine (5.0 g, 41.0 mmol) according to the typical procedure used for Preparation 1.
Quantity
6.82 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Se](=O)=[O:2].[C:4]([C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1)(=[O:6])[CH3:5]>>[N:9]1[CH:10]=[CH:11][CH:12]=[C:7]([C:4]([CH:5]=[O:2])=[O:6])[CH:8]=1

Inputs

Step One
Name
Quantity
6.82 g
Type
reactant
Smiles
[Se](=O)=O
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)C=1C=NC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
used for Preparation 1

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C(=O)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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